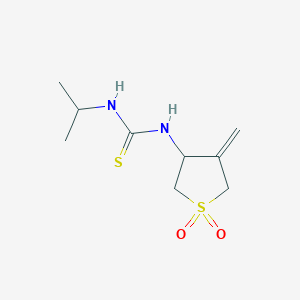

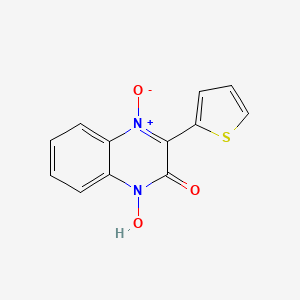

N-isopropyl-N'-(4-methylene-1,1-dioxidotetrahydro-3-thienyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thioureas are a class of organic compounds widely studied for their versatile applications in medicinal chemistry, agriculture, and as ligands in coordination chemistry. The interest in thiourea derivatives stems from their unique structural features and reactivity, which allow for diverse chemical modifications and applications.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. Studies have detailed the synthesis of various thiourea compounds, characterizing them using spectroscopic techniques such as IR, NMR, and X-ray crystallography to confirm their structures (Yusof et al., 2010), (Abosadiya et al., 2015).

Molecular Structure Analysis

The molecular structures of thiourea derivatives have been extensively analyzed. X-ray crystallography reveals their configurations, often showing trans-cis arrangements and highlighting the importance of intramolecular hydrogen bonding in stabilizing these structures (Abosadiya et al., 2015).

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, serving as key intermediates in the synthesis of heterocyclic compounds. Their reactivity can be influenced by substituents on the thiourea moiety, which can lead to the formation of complex structures with potential biological activities (Dmitriev et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on thiourea derivatives, including those structurally related to N-isopropyl-N'-(4-methylene-1,1-dioxidotetrahydro-3-thienyl)thiourea, focuses primarily on their synthesis and characterization. For example, studies have reported the synthesis and characterization of various thiourea derivatives using spectroscopic techniques such as IR, NMR, and X-ray crystallography. These compounds have been synthesized to explore their chemical properties and potential applications in various fields, including material science and pharmaceuticals (Yusof, Jusoh, Khairul, & Yamin, 2010).

Interaction with Nitric Oxide Synthase

Some thiourea derivatives have been evaluated for their interaction with biological targets such as inducible and neuronal nitric oxide synthase. Research indicates that novel thienylmethylthioureas can stimulate the activity of inducible Nitric Oxide Synthase (iNOS), suggesting potential applications in medical research and drug development (Suaifan, Goodyer, & Threadgill, 2010).

Antifungal and Yeast Activity

Thiourea derivatives have also been synthesized and tested for their antifungal activities against various fungi and yeast, indicating their potential as antifungal agents. Studies have shown that certain thiourea compounds exhibit higher fungal growth inhibition compared to others, highlighting the impact of molecular structure on biological activity (del Campo, Criado, Gheorghe, González, Hermosa, Sanz, Manzano, Monte, & Rodríguez-Fernández, 2004).

Catalysis and Organic Synthesis

Thioureas serve as catalysts in organic synthesis, demonstrating their versatility in facilitating various chemical reactions. For instance, thiourea derivatives have been used in the stereocontrolled synthesis of complex molecules, showcasing their utility in producing optically active compounds with high enantioselectivity (Wang, Bai, Peng, Qi, Jia, Guo, Luo, Xu, & Wang, 2012).

Environmental and Adsorption Studies

Thioureas are also explored in environmental science, particularly in the adsorption and removal of pollutants. Research into graphitic carbon nitrides (g-C3N4), synthesized from thiourea, demonstrates their efficacy in adsorbing dyes from water, suggesting their potential application in water purification technologies (Zhu, Xia, Ho, & Yu, 2015).

Eigenschaften

IUPAC Name |

1-(4-methylidene-1,1-dioxothiolan-3-yl)-3-propan-2-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S2/c1-6(2)10-9(14)11-8-5-15(12,13)4-7(8)3/h6,8H,3-5H2,1-2H3,(H2,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQILUVDTFEBKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC1CS(=O)(=O)CC1=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylidene-1,1-dioxothiolan-3-yl)-3-propan-2-ylthiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553648.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)

![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

![N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)

![2-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5553684.png)

![N-ethyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5553691.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)